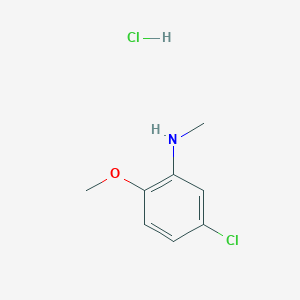
5-chloro-2-methoxy-N-methylaniline hydrochloride
Overview
Description
5-chloro-2-methoxy-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 1306606-86-9 . It is a powder at room temperature . The compound’s molecular weight is 208.09 . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 5-chloro-2-methoxy-N-methylaniline hydrochloride is 1S/C8H10ClNO.ClH/c1-10-7-5-6 (9)3-4-8 (7)11-2;/h3-5,10H,1-2H3;1H . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
5-chloro-2-methoxy-N-methylaniline hydrochloride is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Biochemical Investigations and Metabolism
- Research on the carcinogen 4-chloro-2-methylaniline, closely related to the specified compound, shows extensive binding to proteins, DNA, and RNA in rat liver, indicating potential toxicological and carcinogenic properties. Enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules was present in microsomes from rat liver, with inducibility by phenobarbital. This highlights the importance of understanding the metabolic pathways and potential risks associated with similar compounds (Hill, Shih, & Struck, 1979).
Synthesis and Antimicrobial Screening
- A study on the synthesis of novel benzo[a]phenothiazines and ribofuranosides, involving similar chloro-methoxy-aniline structures, demonstrated antimicrobial screening. This suggests applications in developing new antimicrobial agents and highlights the relevance of such compounds in synthetic chemistry and pharmacology (Kumar, Sharma, Garg, & Yadav, 2006).
Pharmacology and Behavior Studies
- Although not directly related to the specific compound , studies on serotonin receptor agonists involving chloro- and methoxy-functional groups indicate potential applications in pharmacology, particularly in understanding and manipulating ingestive behavior and satiety in mice. This demonstrates how structurally related compounds can be of interest in neuroscience and pharmacological research (Hewitt, Lee, Dourish, & Clifton, 2002).
Environmental Chemistry
- Research into the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, including studies on compounds with chloro and methoxy groups, contributes to understanding the environmental and toxicological behavior of such compounds. This is crucial for assessing the safety and environmental impact of related chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Safety And Hazards
This compound is considered hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-2-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJEMZBRIDLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-methylaniline hydrochloride | |
CAS RN |
1306606-86-9 | |
| Record name | 5-chloro-2-methoxy-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)


![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)


![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


